Etoricoxib
Overview
Description
Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) and a selective COX-2 inhibitor . It is used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain, and gout .
Synthesis Analysis
The synthesis of Etoricoxib involves the conversion of inexpensive 5-hydroxy-2-methylpyridine to the corresponding acetyl derivative in four practical synthetic steps . This process is followed by a palladium-catalyzed α-arylation of acetylpicoline with 4-bromo- or 4-chlorophenyl methyl sulfone .Molecular Structure Analysis
Etoricoxib is a selective COX-2 inhibitor . It does not inhibit gastric prostaglandin synthesis and has no effect on platelet function . It is absorbed well after oral administration and displays linear pharmacokinetics over the therapeutic dose range .Chemical Reactions Analysis
Etoricoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and feces, with little of the drug (<1%) being eliminated unchanged in the urine . Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme .Physical And Chemical Properties Analysis
Etoricoxib is a medium-sized drug with a molecular weight of 358.84 g/mol . It is synthesized from vinamidinium salts . Its physical properties and stability can be defined by five Etoricoxib polymorphs reported in the literature .Scientific Research Applications
Orthodontic Applications : Etoricoxib has been studied for its impact on orthodontic tooth movement (OTM). Kirschneck et al. (2020) found that etoricoxib, at clinically relevant doses, does not significantly affect dental root resorptions, osteoclastogenesis, or periodontal bone loss during OTM in rats. It suggests etoricoxib might be a suitable analgesic during OTM as it does not affect tooth movement (Kirschneck et al., 2020).
Renal Protective Effects : Etoricoxib's effect on kidney ischemia-reperfusion injury was explored by Suleyman et al. (2014). They found that etoricoxib reduced oxidative injury markers in rat kidney tissue, indicating potential renal protective effects (Suleyman et al., 2014).
Gastrointestinal Safety in IBD : A study by Miedany et al. (2006) assessed the safety of etoricoxib in patients with inflammatory bowel disease (IBD). They concluded that etoricoxib therapy is safe and does not exacerbate underlying IBD in most patients (Miedany et al., 2006).
- **: Kirschneck et al. (2018) investigated the effects of etoricoxib on the rate of orthodontic tooth movement and cranial growth. The study concluded that etoricoxib, at clinically relevant dosages, did not significantly decelerate orthodontic tooth movement or cranial growth, indicating its potential use in orthodontic pain management without affecting these parameters (Kirschneck et al., 2018).
Analgesic Effect in Dentistry : Madani et al. (2013) compared the analgesic effect of etoricoxib with ibuprofen on post-endodontic pain. The study found that both etoricoxib and ibuprofen were effective in managing dental pulpal pain, suggesting etoricoxib as a viable alternative for pain management in dentistry (Madani et al., 2013).
Effects in Cancer Research : The anti-proliferative and apoptotic effects of etoricoxib were studied by Tanwar et al. (2010) in the context of colon cancer. They found that etoricoxib exhibited anti-proliferative and apoptotic effects in colon lesion development, suggesting its potential utility in cancer research (Tanwar et al., 2010).
Protective Effects in Periodontitis : Holzhausen et al. (2005) investigated the effect of etoricoxib on alveolar bone loss in experimental periodontitis in rats. Their findings indicate that etoricoxib could retard alveolar bone loss, suggesting its potential use in periodontal disease management (Holzhausen et al., 2005).
Safety And Hazards
Future Directions
Etoricoxib is approved in more than 60 countries worldwide but not in the US . It is used for the treatment of several painful conditions, such as osteoarthritis, acute gout, ankylosing spondylitis, and rheumatoid arthritis . Further study is necessary to delineate the relevance of the pharmacokinetic disposition in terms of the clinical benefits and risks of Etoricoxib compared with other options in the clinical arsenal .
properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVRJDLRVPLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046457 | |
Record name | Etoricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.28e-03 g/L | |
Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like any other COX-2 selective inhibitor Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid. | |
Record name | Etoricoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Etoricoxib | |
CAS RN |
202409-33-4 | |
Record name | Etoricoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202409-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Etoricoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202409334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etoricoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etoricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETORICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRX4NFY03R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Etoricoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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